molecular formula C15H15N5O3 B11024726 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide

Cat. No.: B11024726
M. Wt: 313.31 g/mol
InChI Key: BTYXQLGBPSPXHT-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide (commonly referred to as HC-030031) is a purine-derived compound characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl core linked to an N-phenyl acetamide group. Its molecular formula is C₁₆H₁₇N₅O₃, with a molecular weight of 343.34 g/mol and a ChemSpider ID of 2379939 . Structurally, it shares similarities with theophylline derivatives but is distinguished by its acetamide substitution at position 7 of the purine ring.

HC-030031 is primarily recognized as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, with an IC₅₀ of 4–10 μM . It has been extensively studied in preclinical models of pain, inflammation, and neurodegenerative diseases. For example, it reduces retinal-reactive gliosis and TNFα secretion in mouse models of photoreceptor degeneration and attenuates airway hyperresponsiveness in asthma models .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide

InChI

InChI=1S/C15H15N5O3/c1-18-13-12(14(22)19(2)15(18)23)20(9-16-13)8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,21)

InChI Key

BTYXQLGBPSPXHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Purine Core Alkylation

The purine scaffold is synthesized via alkylation of xanthine derivatives. For example, Matsumoto et al. demonstrated that treating 1,3-dimethylxanthine with 2-oxa-1,4-butanediol diacetate under acidic conditions yields N-9 alkylated purines with 66% efficiency. This step establishes the 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl moiety.

Acetamide Side-Chain Introduction

The alkylated purine undergoes acylation using 2-chloroacetic acid derivatives. Robins and Hatfield reported coupling silylated purines with (2-acetoxyethoxy)methyl bromide in the presence of mercury(II) cyanide to form acetamide intermediates. Subsequent hydrolysis and reaction with aniline derivatives introduce the N-phenyl group.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
Alkylation2-oxa-1,4-butanediol diacetate, p-TSA60°C6 h66%
Acylation2-chloroacetyl chloride, Hg(CN)₂RT12 h58%

Coupling Reactions Using Activating Agents

HATU-Mediated Amide Bond Formation

A patent by TOSLab describes coupling 2-(1,3-dimethyl-2,6-dioxo-purine-7-yl)acetic acid with aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). This method achieves 63% yield after purification via silica chromatography.

Optimized Protocol

  • Dissolve 2-(purinyl)acetic acid (1 eq) and aniline (1 eq) in dry dichloromethane.

  • Add HATU (2 eq) and DIPEA (3 eq) at 0°C.

  • Stir at room temperature for 12 h.

  • Purify via column chromatography (0–4% MeOH in DCM).

DCC/DMAP Coupling

Alternative methods employ N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for amide bond formation. This approach is noted for scalability, with yields up to 75% for analogous purine-acetamide derivatives.

Nucleophilic Substitution Approaches

Chloroacetamide Intermediate

A two-step process involves:

  • Synthesizing 2-chloro-N-phenylacetamide by reacting chloroacetyl chloride with aniline in toluene.

  • Displacing the chloride with the purine core under basic conditions (e.g., K₂CO₃ in DMF).

Performance Metrics

ParameterValueSource
Purity>99%
Reaction Time45 min
Yield83%

Purine Core Functionalization

Hemiaminal Ether Synthesis

A three-component reaction between purines, acetals, and anhydrides generates hemiaminal ether intermediates. For instance, acetic anhydride reacts with 1,3-dimethylxanthine and cyclic acetals at room temperature, yielding branched purine derivatives in 88% yield. Subsequent oxidation and amidation introduce the phenylacetamide group.

Regioselective N-9 Substitution

Purine alkylation exhibits strong regioselectivity for the N-9 position. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst ensures >90% N-9 product, minimizing N-7 byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
HATU CouplingHigh efficiency, mild conditionsCostly reagents63–75%
DCC/DMAPScalableRequires anhydrous conditions58–70%
Nucleophilic SubstitutionSimple workflowLow regioselectivity50–66%

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Purine H-8 proton resonates at δ 8.17 ppm (DMSO-d₆).

  • IR : Strong absorption at 1721 cm⁻¹ (C=O stretch).

  • LCMS : [M+H]⁺ peak at m/z 341.37.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity.

Industrial-Scale Considerations

Patent CN1172904C outlines a high-pressure autoclave method for acetamide synthesis, achieving 99% yield via optimized ammonia saturation . This approach ensures safety and reproducibility for bulk production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

The compound has been studied for its interactions with various biological targets and its potential therapeutic applications.

Pain Management

Research indicates that this compound functions as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). This receptor is involved in the sensation of pain and inflammation. By inhibiting TRPA1 activity, the compound can potentially reduce inflammatory and neuropathic pain responses. In experimental models, it has shown effectiveness in attenuating mechanical hypersensitivity induced by inflammation or nerve injury .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example:

Compound Cell Line Tested IC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
Compound CA54910.0

These findings indicate that structural modifications can enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) for various bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest its potential application in treating infections caused by resistant strains.

Case Study on Pain Relief

A clinical trial evaluated the efficacy of a related compound in patients suffering from chronic pain conditions. The trial reported a significant reduction in pain scores among participants treated with the compound compared to those receiving a placebo.

Antimicrobial Efficacy Study

In a hospital setting, a study assessed the compound's effectiveness against nosocomial infections. Results showed a notable decrease in infection rates when the compound was used as part of combination therapy with standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of purine-2,6-dione derivatives allows for targeted modifications to optimize pharmacological activity. Below is a detailed comparison of HC-030031 with related compounds:

Table 1: Structural and Functional Comparison of HC-030031 and Analogues

Compound Name / ID Structural Modifications Molecular Weight (g/mol) Biological Target / Activity Key Findings References
HC-030031 N-(4-isopropylphenyl) acetamide substitution 343.34 TRPA1 antagonist (IC₅₀: 4–10 μM) Reduces airway inflammation in asthma models; neuroprotective in retinal degeneration. Off-target effects on non-TRP proteins noted.
CHEM-5861528 N-(4-(butan-2-yl)phenyl) substitution 357.39 TRPA1 antagonist (IC₅₀: ~10 μM) Similar potency to HC-030031 but with improved pharmacokinetic properties in early studies.
THX-B Urea linkage at acetamide group 367.37 p75NTR antagonist Demonstrates neuroprotection in photoreceptor cells (rd10 and RhoP mouse models) via intravitreal/subconjunctival injection.
N-Benzyl-2-(...)-acetamide N-benzyl substitution 327.34 Unspecified enzyme inhibition Synthesized for fragment-based drug discovery; activity against ATAD2 (a cancer target) observed in molecular docking studies.
Compound 869 8-methoxy and N-(4-tert-butylphenyl) groups 385.41 Pan-PDE inhibitor Inhibits phosphodiesterases (PDEs) with anti-fibrotic effects in chronic lung disease models. Higher selectivity for PDE4/7 compared to theophylline.
Compound 145 8-butoxy and N-(5-tert-butyl-2-hydroxyphenyl) 427.48 Pan-PDE inhibitor Exhibits potent anti-fibrotic activity in lung fibroblasts; superior efficacy to IBMX (a non-selective PDE inhibitor).

Key Comparative Insights

TRPA1 Selectivity vs. Off-Target Effects: HC-030031 and CHEM-5861528 are equipotent TRPA1 antagonists, but HC-030031's inhibition of non-TRP proteins (e.g., voltage-gated calcium channels) complicates its use . THX-B, a urea derivative, diverges mechanistically by targeting p75NTR, demonstrating efficacy in retinal neuroprotection without TRPA1-related off-target activity .

Structural Modifications and Therapeutic Applications :

  • Substitutions at the Acetamide Group :

  • The N-(4-isopropylphenyl) group in HC-030031 optimizes TRPA1 binding, while the N-benzyl variant (Compound in ) shifts activity toward cancer-related targets like ATAD2 .
    • Modifications at the Purine Core :
  • 8-Methoxy (Compound 869) and 8-butoxy (Compound 145) substitutions enhance PDE inhibition, making these compounds candidates for lung fibrosis therapy .

Pharmacokinetic and Synthetic Considerations :

  • HC-030031 and its analogues are synthesized via nucleophilic alkylation or hydrazide condensation, with yields ranging from 45–75% depending on substituents .
  • Compound 145’s extended butoxy chain improves metabolic stability compared to HC-030031, which has a shorter plasma half-life in vivo .

Biological Activity

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a purine moiety and an acetamide group. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C16H16N6O5
  • Molar Mass : 372.34 g/mol
  • CAS Number : 332117-21-2
  • Density : 1.54 g/cm³ (predicted)
  • pKa : 12.54 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can show significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. A related compound exhibited MIC values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Properties

The anticancer potential of purine derivatives is well-documented. A study on a structurally similar compound indicated that it could inhibit the growth of A549 lung cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase . The compound's mechanism involved interaction with key proteins in the cell cycle regulation pathway.

Anti-inflammatory Effects

Purine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study The compound exhibited antibacterial activity with MIC values ranging from 31.25 to 62.5 µg/mL against multiple strains .
Cancer Cell Line Study In A549 cells, treatment with the compound led to a significant increase in apoptotic cells (from 0.54% to 65.72%) and cell cycle arrest at G2/M .
Inflammation Model Similar compounds have demonstrated the ability to modulate inflammatory cytokines, indicating potential anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests interaction with apoptotic pathways, possibly through mitochondrial signaling.
  • Cytokine Modulation : Potential modulation of pro-inflammatory cytokines may contribute to its anti-inflammatory properties.

Q & A

Q. What statistical approaches reconcile conflicting results in dose-response studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀ values. Bootstrap resampling (10,000 iterations) assesses confidence intervals. Meta-analysis of independent replicates (≥3) identifies outliers due to solvent effects (e.g., DMSO concentration) .

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